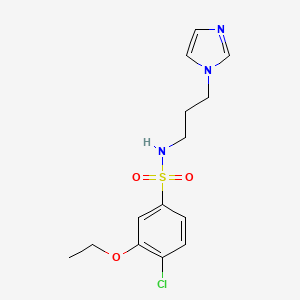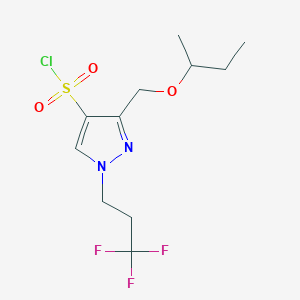
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, also known as TFPAC, is a chemical compound that has been widely used in scientific research. This compound is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis. TFPAC is known for its ability to react with primary amines, which makes it a useful tool for the modification of proteins and peptides.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with primary amines. This reaction results in the formation of a sulfonamide bond, which can alter the structure and function of proteins and peptides. The selectivity of this compound for lysine residues makes it a useful tool for the modification of specific proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to selectively modify lysine residues in proteins, which can alter their function and activity. In vivo studies have not been conducted to determine the physiological effects of this compound.
Advantages and Limitations for Lab Experiments
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a highly selective reagent that can be used to modify specific lysine residues in proteins and peptides. This compound is also stable and easy to handle, making it a useful tool for protein modification and drug discovery. However, this compound has some limitations. It is a toxic and reactive compound that requires careful handling and disposal. This compound can also be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One potential application is in the development of new drugs for the treatment of diseases. This compound has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as Alzheimer's and glaucoma. Another future direction is in the modification of proteins and peptides for use in biotechnology and pharmaceuticals. This compound can be used to selectively modify lysine residues in proteins, which can alter their function and activity. This makes this compound a useful tool for the development of new biologics and therapeutics.
Synthesis Methods
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multistep process involving the reaction of 3,3,3-trifluoropropylhydrazine with sec-butoxymethyl chloride and then with chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to obtain this compound.
Scientific Research Applications
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including protein modification, enzyme inhibition, and drug discovery. In protein modification, this compound is used to selectively modify lysine residues in proteins, which can alter their function and activity. In enzyme inhibition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases.
properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-3-8(2)20-7-9-10(21(12,18)19)6-17(16-9)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWSMTLKGFOILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

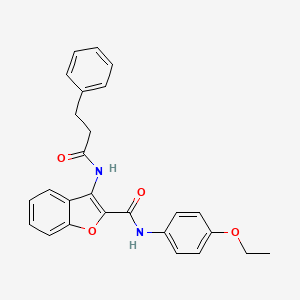
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)
![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)

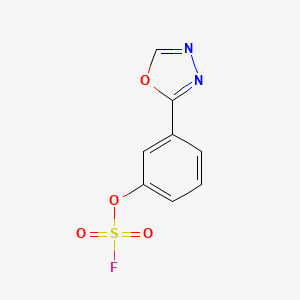
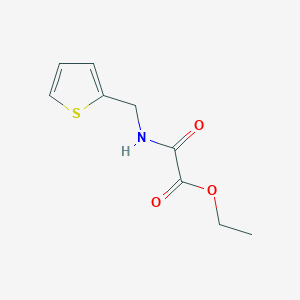
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)
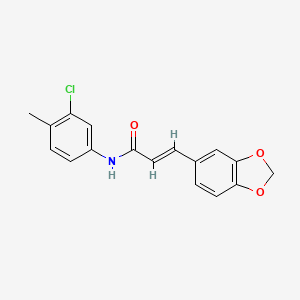
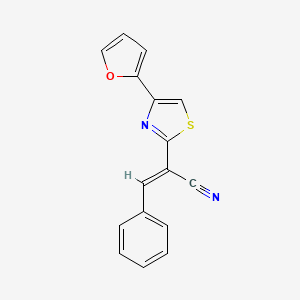
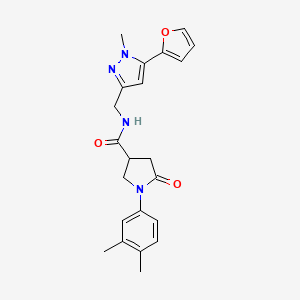
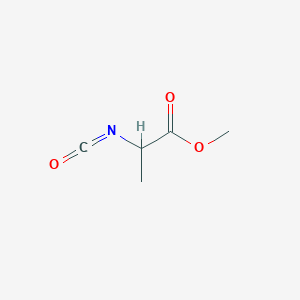
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)

